![molecular formula C11H13NO B12080471 Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-
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Overview
Description
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is an organic compound with the molecular formula C11H13NO It is a derivative of acetamide where the nitrogen atom is substituted with a (1Z)-1-phenyl-1-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- typically involves the reaction of acetamide with (1Z)-1-phenyl-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
Acetamide+(1Z)-1-phenyl-1-propenyl chlorideNaOH, refluxAcetamide, N-[(1Z)-1-phenyl-1-propenyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenylpropenyl oxides, while reduction could produce phenylpropenylamines.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
Acetamide derivatives have been investigated for their potential anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, the compound's structural similarity to known anticancer agents enables it to interfere with cancer cell proliferation mechanisms.
Case Study:
A study published in Cancer Letters examined the effects of acetamide derivatives on breast cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting potential as a chemotherapeutic agent .
2. Analgesic and Anti-inflammatory Effects
Research indicates that acetamide derivatives may possess analgesic and anti-inflammatory properties. These compounds are being explored for their ability to modulate pain pathways and reduce inflammation in preclinical models.
Case Study:
A recent pharmacological study demonstrated that acetamide derivatives reduced pain responses in rodent models, highlighting their potential as non-opioid analgesics .
Agricultural Applications
1. Pesticide Development
Acetamide compounds are being evaluated for use in developing new pesticides. Their efficacy against specific pests and their environmental impact are key areas of research.
Data Table: Pesticidal Efficacy
Compound Name | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- | Aphids | 85 | |
Acetamide Derivative X | Whiteflies | 90 | |
Acetamide Derivative Y | Spider Mites | 75 |
Cosmetic Formulations
1. Skin Care Products
Acetamide-based compounds are used in cosmetic formulations due to their moisturizing properties and ability to enhance skin penetration of active ingredients. They serve as effective emollients and stabilizers in creams and lotions.
Case Study:
A formulation study evaluated the efficacy of acetamide in enhancing the delivery of antioxidants in skin care products. Results showed improved skin hydration and antioxidant absorption compared to formulations without acetamide .
Mechanism of Action
The mechanism by which Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the phenylpropenyl group.
N-Phenylacetamide: Another related compound with a simpler structure.
Propiophenone derivatives: Share the phenylpropenyl moiety but differ in other functional groups.
Uniqueness
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- (CAS Number: 97305-96-9) is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
Acetamide, N-[(1Z)-1-phenyl-1-propenyl]- has the molecular formula C11H13NO. The compound features an acetamide functional group attached to a propenyl chain with a phenyl substituent. Synthesis typically involves the reaction of acetamide derivatives with propenyl compounds under controlled conditions. The structural elucidation is often confirmed through techniques such as NMR spectroscopy.
Antioxidant Activity
Research has shown that certain acetamide derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various acetamide compounds using the ABTS radical scavenging assay and assessed their effects on reactive oxygen species (ROS) production in macrophages. Notably, compounds derived from acetamide demonstrated varying degrees of effectiveness in reducing nitrite production in LPS-stimulated J774.A1 macrophages, indicating their potential as anti-inflammatory agents .
Table 1: Inhibition of Nitrite Production in Macrophages
Compound | 10 µM Inhibition (%) | 1 µM Inhibition (%) | 0.1 µM Inhibition (%) |
---|---|---|---|
40006 | 79.66 ± 1.33 | 86.75 ± 0.65 | 91.73 ± 1.59 |
40007 | 85.00 ± 3.51 | 89.6 ± 1.46 | 81.5 ± 12.67 |
The results indicate that both compounds significantly inhibited nitrite production compared to control groups, demonstrating their potential therapeutic applications in oxidative stress-related conditions.
Anticonvulsant Activity
Another area of investigation for acetamide derivatives is their anticonvulsant activity. A study synthesized several N-phenyl acetamide derivatives and evaluated their effectiveness in animal models for seizure control using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The results indicated that specific derivatives exhibited notable anticonvulsant properties .
Table 2: Anticonvulsant Activity of Acetamide Derivatives
Compound No. | MES (0.5 h) | MES (4 h) | scPTZ (0.5 h) | scPTZ (4 h) |
---|---|---|---|---|
3 | Active | Active | Not Active | Active |
4 | Active | Not Active | Active | Not Active |
... | ... | ... | ... | ... |
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with acetamide derivatives:
- Antioxidant Properties : A comprehensive study demonstrated that newly synthesized acetamide derivatives not only scavenged free radicals but also reduced ROS levels in macrophage cell lines .
- Anticonvulsant Effects : The anticonvulsant activity was assessed through various dosing regimens, revealing that some derivatives provided significant protection against induced seizures, although they were less effective than traditional anticonvulsants like phenytoin .
- Structure-Activity Relationship : Research indicated that modifications to the acetamide structure, such as the incorporation of piperazine or morpholine moieties, influenced biological activity significantly. Compounds with higher lipophilicity generally exhibited improved efficacy in both antioxidant and anticonvulsant assays .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(Z)-1-phenylprop-1-enyl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-3-11(12-9(2)13)10-7-5-4-6-8-10/h3-8H,1-2H3,(H,12,13)/b11-3- |
InChI Key |
WRGOKDJBSMGUDP-JYOAFUTRSA-N |
Isomeric SMILES |
C/C=C(/C1=CC=CC=C1)\NC(=O)C |
Canonical SMILES |
CC=C(C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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